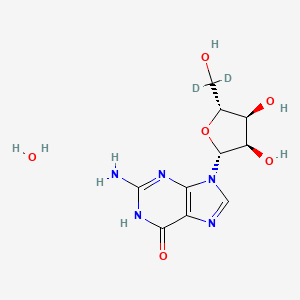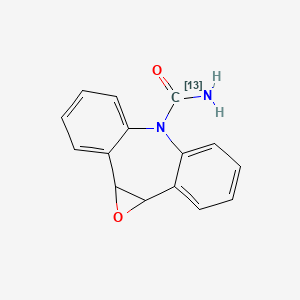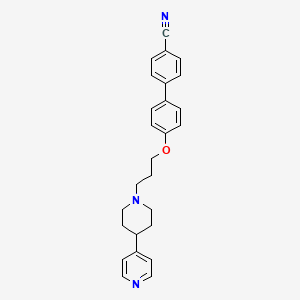
Sigma-1 receptor antagonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sigma-1 receptor antagonist 5 is a compound that interacts with the sigma-1 receptor, a unique ligand-operated chaperone protein found in various tissues, including the central nervous system. Sigma-1 receptors are involved in modulating several physiological processes, including pain perception, neuroprotection, and cellular homeostasis . Sigma-1 receptor antagonists, such as this compound, have shown potential in treating neuropathic pain, neurodegenerative diseases, and other conditions .
準備方法
The synthesis of Sigma-1 receptor antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of benzylpiperazine derivatives, which are known for their high selectivity towards sigma-1 receptors . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher efficiency and cost-effectiveness .
化学反応の分析
Sigma-1 receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Sigma-1 receptor antagonist 5 has a wide range of scientific research applications, including:
作用機序
Sigma-1 receptor antagonist 5 exerts its effects by binding to the sigma-1 receptor, a chaperone protein located primarily in the endoplasmic reticulum membrane. This binding modulates the receptor’s activity and its interaction with various client proteins, including ion channels and G-protein-coupled receptors . The sigma-1 receptor plays a crucial role in regulating calcium homeostasis, reducing oxidative stress, and promoting cell survival . By antagonizing the sigma-1 receptor, this compound can modulate these pathways, leading to neuroprotective and analgesic effects .
類似化合物との比較
Sigma-1 receptor antagonist 5 can be compared with other sigma-1 receptor antagonists, such as:
BD 1047: Another sigma-1 receptor antagonist known for its neuroprotective and analgesic properties.
RC-752: A novel sigma-1 receptor antagonist with promising antinociceptive activity.
This compound is unique due to its specific chemical structure and high selectivity towards the sigma-1 receptor, which may result in distinct pharmacological profiles and therapeutic potentials compared to other similar compounds .
特性
分子式 |
C26H27N3O |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
4-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C26H27N3O/c27-20-21-2-4-22(5-3-21)23-6-8-26(9-7-23)30-19-1-16-29-17-12-25(13-18-29)24-10-14-28-15-11-24/h2-11,14-15,25H,1,12-13,16-19H2 |
InChIキー |
BYUXJHZOSYXPSS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=NC=C2)CCCOC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


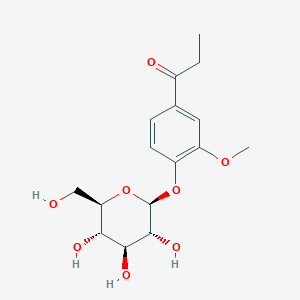
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
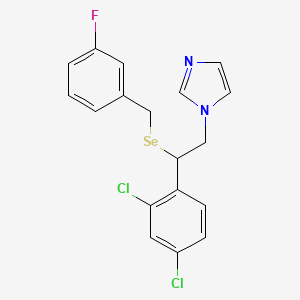
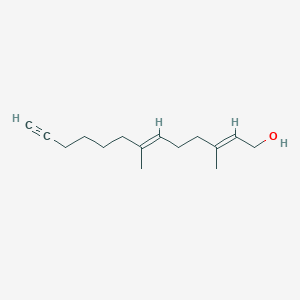
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
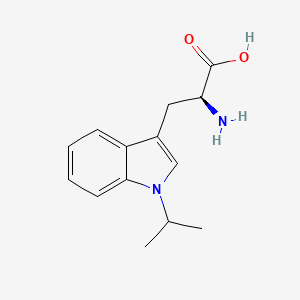
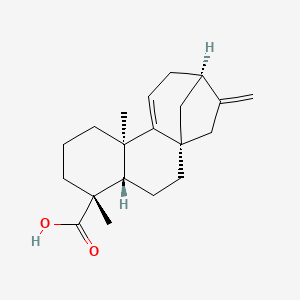
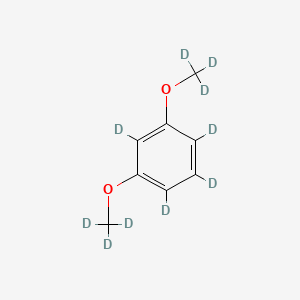

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
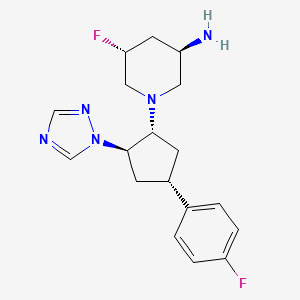
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
